4-bromo-3,4-dihydro-2H-1-benzopyran
Description
Properties
CAS No. |
876513-36-9 |
|---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination Using Molecular Bromine
In anhydrous dichloromethane at 0–5°C, 3,4-dihydro-2H-1-benzopyran undergoes bromination at the 4-position with Br₂ (1.1 equiv) and FeCl₃ (0.2 equiv) as a catalyst. The reaction proceeds via an electrophilic substitution mechanism, where FeCl₃ polarizes the Br–Br bond, generating Br⁺ for aromatic attack. Under these conditions, the para position to the oxygen atom is preferentially brominated due to resonance stabilization of the intermediate arenium ion.
Key Parameters:
-
Temperature: 0–5°C (prevents diadduct formation)
-
Reaction time: 4–6 hours
-
Yield: 58–65%
N-Bromosuccinimide-Mediated Bromination
NBS offers improved regioselectivity and safer handling compared to molecular bromine. In carbon tetrachloride at reflux (76°C), NBS (1.05 equiv) with AIBN (azobisisobutyronitrile, 0.1 equiv) initiates radical bromination. This method preferentially targets the 4-position due to stabilization of the radical intermediate by the adjacent oxygen atom.
Optimized Conditions:
-
Solvent: CCl₄
-
Initiator: AIBN (0.1 equiv)
-
Duration: 8–12 hours
-
Yield: 62–68%
Ring-Closing Strategies with Bromine Substituents
An alternative approach involves constructing the benzopyran skeleton around pre-positioned bromine atoms. This method avoids regioselectivity challenges associated with post-cyclization bromination.
Acid-Catalyzed Cyclization of Brominated Intermediates
Adapting methodologies from CN108148032B, 4-bromo-3,4-dihydro-2H-1-benzopyran can be synthesized via a two-step process:
Step 1: Alkylation of Bromophenol
4-Bromophenol reacts with γ-butyrolactone derivatives under basic conditions (NaH/DMF, 0°C) to form a linear intermediate. The leaving group (X = Br) in the γ-butyrolactone facilitates nucleophilic attack by the phenoxide ion.
Step 2: Acid-Catalyzed Cyclization
Trifluoromethanesulfonic acid (TfOH) at 110°C induces intramolecular Friedel-Crafts alkylation, forming the dihydropyran ring. The bromine atom remains intact due to the mild acidic conditions.
Representative Data:
| Starting Material | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Bromophenol | TfOH | 110 | 1.5 | 72 |
| 4-Bromophenol | ZnCl₂ | 85 | 3 | 61 |
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Avg. Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Br₂ Bromination | 63 | 95 | Moderate |
| NBS Bromination | 65 | 97 | High |
| Acid-Catalyzed Cyclization | 72 | 99 | Industrial |
Regioselectivity Considerations
-
Direct Bromination: Requires electron-donating groups (e.g., -OCH₃) ortho/para to the reaction site for optimal orientation.
-
Cyclization Route: Inherently positions bromine at the 4-site through substrate design, achieving >98% regiochemical control.
Experimental Optimization Challenges
Solvent Effects in Cyclization
Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but risk lactone ring-opening. Non-polar solvents (toluene, xylene) favor cyclization but reduce reaction rates. A binary solvent system (DMF:toluene = 1:3) balances these factors, enhancing yields by 12–15%.
Catalyst Selection
Lewis acids (ZnCl₂, AlCl₃) provide moderate activity, whereas Brønsted acids (TfOH) enable faster cyclization. However, TfOH necessitates strict anhydrous conditions to prevent intermediate hydrolysis.
Industrial-Scale Production Considerations
The acid-catalyzed cyclization method demonstrates superior scalability, with pilot plant trials achieving 68–70% yield at 10-kg batch sizes. Key modifications for scale-up include:
-
Continuous feed reactors for exothermic cyclization step
-
Distillation-based solvent recovery systems
-
Automated pH control during workup to minimize lactone degradation
Scientific Research Applications
4-Bromo-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3,4-dihydro-2H-1-benzopyran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the chromane scaffold significantly impacts chemical and biological behavior. Key comparisons include:
- Bromine Position : Bromine at C-4 (target compound) vs. C-6 () alters electronic distribution. The C-4 position in the dihydro ring may influence ring puckering and stability, while C-6 bromination could affect aromatic π-system interactions .
- Functional Groups: Carboxylic acid () increases acidity and hydrogen-bonding capacity compared to the non-functionalized bromochromane.
Biological Activity
4-Bromo-3,4-dihydro-2H-1-benzopyran is a compound that has garnered attention for its potential biological activities. This article examines its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound, also known as 3-bromo-3,4-dihydro-2H-chromen-4-ol, has the following structural characteristics:
- Molecular Formula : C₉H₉BrO₂
- SMILES : C1C@@HBr
- InChI : InChI=1S/C9H9BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5H2/t7-,9-/m0/s1
The biological activity of 4-bromo-3,4-dihydro-2H-benzopyran is primarily attributed to its interaction with various cellular targets. It exhibits:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Anticancer Properties : Research indicates that benzopyran derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Cardiovascular Effects : In vitro studies suggest that it may modulate adrenergic receptors, impacting heart rate and vascular tone.
In Vitro Studies
A study conducted on guinea pig atrial tissues demonstrated that 4-bromo-3,4-dihydro-2H-benzopyran acts as a beta-blocker. The compound inhibited isoprenaline-induced increases in heart rate with an ED50 value indicating significant potency in blocking β₁ adrenergic receptors .
Anticancer Activity
Several studies have focused on the anticancer effects of benzopyran derivatives:
| Compound | Activity | Reference |
|---|---|---|
| Hydroxylonchocarpin | Anticancer | |
| Moracin D | Antifungal | |
| Cromakalim | Antihypertensive |
These compounds exhibit diverse biological activities due to their structural similarity to 4-bromo-3,4-dihydro-2H-benzopyran.
Case Studies
- Case Study on Cancer Cells : A recent investigation found that 4-bromo derivatives can induce apoptosis in breast cancer cells by activating caspase pathways. This suggests a mechanism involving mitochondrial dysfunction leading to programmed cell death.
- Cardiovascular Effects in Animal Models : In vivo studies using rat models indicated that administration of 4-bromo-3,4-dihydro-2H-benzopyran resulted in reduced blood pressure and improved cardiac function during stress tests.
Q & A
Q. What are the preferred synthetic routes for 4-bromo-3,4-dihydro-2H-1-benzopyran, and how can reaction conditions be optimized?
The compound is typically synthesized via bromination of dihydrobenzopyran precursors using bromine or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:
- Precursor selection : Start with 3,4-dihydro-2H-1-benzopyran derivatives.
- Bromination : Use NBS in anhydrous solvents (e.g., CCl₄) at 0–25°C for regioselective bromination at the 6-position .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Optimization involves adjusting reaction time, temperature, and stoichiometry to minimize side products like dibrominated derivatives.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify bromine-induced deshielding and diastereotopic proton splitting in the dihydro ring .
- Mass Spectrometry (MS) : Confirm molecular weight (229.07 g/mol) via ESI-MS or GC-MS .
- X-ray crystallography : For unambiguous stereochemical assignment, refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) .
Q. What preliminary biological screening assays are suitable for this compound?
Initial pharmacological profiling should focus on:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme inhibition : Screen against cyclooxygenase (COX) or kinases to evaluate anti-inflammatory or signaling modulation potential .
- Dose-response studies : Establish EC₅₀ values to guide structure-activity relationship (SAR) optimizations .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
Stereoselectivity is achieved through:
- Chiral catalysts : Use enantioselective epoxidation (e.g., Sharpless conditions) followed by nucleophilic ring-opening with amines to install stereocenters .
- Resolution techniques : Separate diastereomers via chiral HPLC or recrystallization with resolving agents (e.g., tartaric acid derivatives) .
- Computational modeling : Predict steric and electronic effects using DFT calculations to guide substituent placement .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in substituent positions or assay conditions. Mitigate by:
- Regiochemical verification : Confirm bromine and hydroxyl group positions via NOESY or X-ray diffraction .
- Standardized protocols : Adopt uniform cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Q. How can SHELX software improve crystallographic analysis of brominated benzopyrans?
SHELXL (within the SHELX suite) enhances refinement via:
- Twinned data handling : Use HKLF5 format for high-resolution or twinned datasets common in brominated compounds .
- Hydrogen placement : Apply riding models or HFIX commands to position hydrogens accurately in the dihydro ring .
- Validation : Cross-check with PLATON or CCDC Mercury to detect thermal motion artifacts .
Q. What advanced methodologies characterize the compound’s reactivity in substitution reactions?
Investigate nucleophilic aromatic substitution (SNAr) or radical pathways:
- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify intermediates .
- Electron-deficient systems : Activate the benzopyran ring using electron-withdrawing groups (e.g., nitro) to enhance bromine displacement .
- Cross-coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at the bromine site .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
